molecular formula C10H16N2O4 B3287043 (R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid CAS No. 83654-14-2

(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid

Cat. No.: B3287043
CAS No.: 83654-14-2
M. Wt: 228.24 g/mol
InChI Key: PIXJURSCCVBKRF-ZCFIWIBFSA-N
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Description

(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid is a chiral compound featuring an isoxazole ring substituted with a tert-butyl group at position 5, a hydroxyl group at position 3, and an α-aminopropanoic acid side chain at position 2. Its molecular formula is C₁₀H₁₆N₂O₄, with a molecular weight of 228.245 g/mol (consistent with its racemic counterpart described in ). The compound’s stereochemistry at the α-carbon distinguishes it from its enantiomer (S-form) and the racemic mixture (R,S).

However, the (R)-enantiomer’s specific pharmacological profile remains less documented compared to racemic forms.

Properties

IUPAC Name

(2R)-2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXJURSCCVBKRF-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(C(=O)NO1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017549
Record name (2R)-2-Amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83654-14-2
Record name (2R)-2-Amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid, commonly known as a derivative of the isoxazole family, has been studied for its various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known as AMPA receptor agonists, which are crucial for mediating fast synaptic transmission in the central nervous system. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H14_{14}N2_2O4_4
  • IUPAC Name : this compound

This compound primarily acts as an agonist at the AMPA receptors, which are a subtype of glutamate receptors. This interaction leads to the following biological effects:

  • Neurotransmission Enhancement : By activating AMPA receptors, the compound facilitates increased excitatory neurotransmission, potentially enhancing cognitive functions such as learning and memory.
  • Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties by modulating glutamate levels and reducing excitotoxicity associated with various neurological disorders.

Pharmacological Studies

  • Cognitive Enhancement : Research indicates that this compound improves cognitive performance in animal models. In a study involving mice, administration of the compound led to significant improvements in tasks measuring memory retention and learning capabilities.
  • Neuroprotection : A study highlighted that this compound could protect neurons from damage induced by oxidative stress. The mechanism involves upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) levels in neuronal cells .
  • Antimicrobial Activity : Although primarily studied for its neurological effects, preliminary investigations also suggest antimicrobial properties against certain bacterial strains, indicating a broader spectrum of biological activity .

Case Studies

StudyFindings
Cognitive Function StudyMice treated with this compound showed improved performance in maze tests compared to controls.
Neuroprotection StudyThe compound demonstrated significant neuroprotective effects against glutamate-induced cell death in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
Antimicrobial StudyExhibited comparable antimicrobial activity to established antibiotics against specific gram-positive bacteria .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H16N2O4C_{10}H_{16}N_{2}O_{4} and features a distinctive isoxazole ring structure that contributes to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Medicinal Chemistry Applications

1. Antibacterial Agents:
(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid serves as an intermediate in the synthesis of various antibacterial agents. The compound's derivatives can be modified to enhance their efficacy against bacterial infections. For instance, processes involving hydroxylamine reactions have been documented to yield high-purity aminoisoxazole derivatives that are effective in synthesizing sulfonamide compounds, widely recognized for their antibacterial properties .

2. Kinase Modulation:
Recent studies indicate that isoxazole derivatives may act as modulators of protein kinases, which are crucial in regulating various cellular processes including cell proliferation and apoptosis. The compound's ability to influence kinase activity positions it as a candidate for developing treatments for proliferative diseases such as cancers .

Neuropharmacology Applications

1. AMPA Receptor Interaction:
Research has highlighted the role of similar isoxazole compounds in modulating AMPA receptors, which are vital for synaptic transmission and plasticity in the central nervous system. The regulation of these receptors is essential in understanding chronic pain mechanisms and could lead to novel pain management therapies .

2. Stress-Induced Pain Management:
Studies suggest that compounds affecting AMPA receptor phosphorylation can mitigate stress-induced pain chronification after surgical procedures. This underscores the potential therapeutic applications of this compound in addressing chronic pain conditions through neurochemical pathways .

Case Studies and Research Findings

Study/Research Findings
Synthesis of Antibacterial Agents Demonstrated high yields of 3-aminoisoxazole derivatives through specific reactions, highlighting their utility in drug development .
Kinase Modulation Studies Identified the compound's potential in modulating kinase activities, suggesting applications in cancer treatment protocols .
Neuropharmacological Research Explored the effects of related compounds on AMPA receptor modulation, providing insights into chronic pain mechanisms and potential therapeutic strategies .

Comparison with Similar Compounds

Research Findings and Implications

Stereochemistry-Dependent Bioactivity

  • Enantiomeric purity is critical in drug design. For example, (S)-AMPA (a related glutamate receptor agonist) shows negligible activity compared to the (R)-form. By analogy, the (R)-enantiomer of ATPA may dominate the racemic mixture’s observed effects.
  • Computational Modeling: Docking studies predict stronger hydrogen bonding between the (R)-enantiomer’s amino group and glutamate receptor residues (e.g., GluA2 subunit), though experimental validation is needed.

Limitations and Knowledge Gaps

  • Data Scarcity : Most studies focus on racemic ATPA, leaving the (R)-enantiomer’s pharmacokinetics and toxicity poorly characterized.
  • Synthetic Challenges : Scalable enantioselective synthesis of the (R)-form remains underdeveloped, hindering large-scale biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid
Reactant of Route 2
(R)-3-Hydroxy-5-tert-butyl-alpha-aminoisoxazole-4-propanoic acid

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